
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, with two trifluoromethyl groups and a methyl group attached to the ring.
Preparation Methods
The synthesis of 4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one can be achieved through several synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol. This approach utilizes an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . The reaction conditions typically involve the use of chiral auxiliaries and specific reagents to ensure stereoselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure makes it an important intermediate in the development of pharmaceuticals, particularly as chiral auxiliaries in asymmetric synthesis . In biology and medicine, oxazolidinone derivatives are known for their antibacterial properties, making them potential candidates for the development of new antibiotics . Additionally, this compound is used in the study of molecular interactions and mechanisms of action in various biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial properties, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, ultimately leading to bacterial cell death. The presence of trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to effectively penetrate bacterial cell membranes and reach its target sites.
Comparison with Similar Compounds
4-Methyl-2,2-bis(trifluoromethyl)oxazolidin-5-one can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and efficacy . Linezolid, for example, is a well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections . Tedizolid is another oxazolidinone derivative with enhanced potency and a broader spectrum of activity . The unique combination of trifluoromethyl and methyl groups in this compound distinguishes it from these compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C6H5F6NO2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H5F6NO2/c1-2-3(14)15-4(13-2,5(7,8)9)6(10,11)12/h2,13H,1H3 |
InChI Key |
QGCACAZTPOOTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)

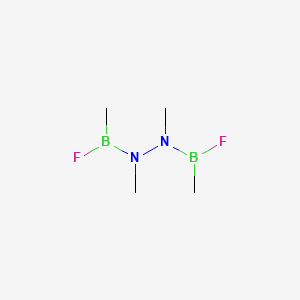
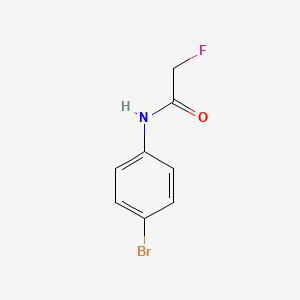
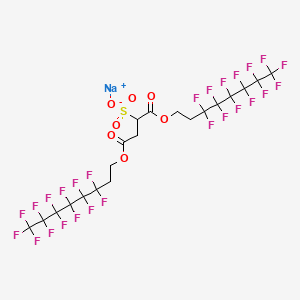

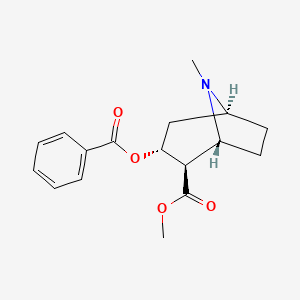
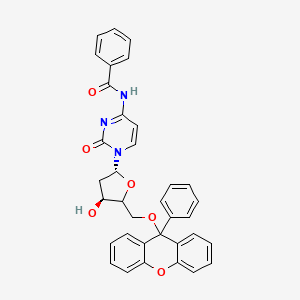
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
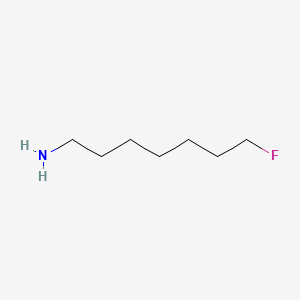
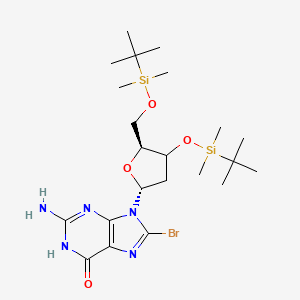
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

